N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)but-2-ynamide
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Overview
Description
N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)but-2-ynamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)but-2-ynamide can be achieved through several synthetic routes. One common method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction typically requires the presence of a base such as triethylamine and proceeds through a series of intermediate steps, including the formation of cyanothioacetamide and subsequent Knoevenagel condensation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as manganese triflate and tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) in water at 25°C.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkylating agents such as benzyl chloride in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Scientific Research Applications
N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)but-2-ynamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)but-2-ynamide involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of protein kinase FGFR1, the compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can affect various cellular processes, including cell proliferation and differentiation.
Comparison with Similar Compounds
N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)but-2-ynamide can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Shares a similar core structure but differs in functional groups.
Cyclopenta[b]pyridine derivatives: These compounds exhibit a wide range of biological activities and are used in various applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-4-13(16)14-9-11-8-7-10-5-3-6-12(10)15-11/h7-8H,3,5-6,9H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBQLBRNTVAMPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NC2=C(CCC2)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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